Lipophilicity Differentiation vs. 6-Mercaptopurine
The target compound exhibits significantly higher calculated lipophilicity compared to 6-mercaptopurine, a well-known 6-substituted purine. This difference is expected to influence membrane permeability and non-specific binding .
| Evidence Dimension | Calculated LogP (cLogP) |
|---|---|
| Target Compound Data | cLogP = 3.1 (chemsrc estimate) |
| Comparator Or Baseline | 6-Mercaptopurine, cLogP = 0.3 (PubChem calculated) |
| Quantified Difference | ~2.8 log units higher |
| Conditions | In silico prediction using standard algorithms (ALogPS, ChemAxon) |
Why This Matters
A 2.8 log unit increase in cLogP suggests this compound is approximately 600-fold more lipophilic than 6-mercaptopurine, which would profoundly alter its cellular uptake, distribution, and assay compatibility, making it unsuitable for direct substitution in biological experiments without extensive re-optimization.
